[1-(4-Butylphenyl)ethyl]amine
CAS No.: 91552-69-1
Cat. No.: VC6366876
Molecular Formula: C12H19N
Molecular Weight: 177.291
* For research use only. Not for human or veterinary use.
![[1-(4-Butylphenyl)ethyl]amine - 91552-69-1](/images/structure/VC6366876.png)
Specification
CAS No. | 91552-69-1 |
---|---|
Molecular Formula | C12H19N |
Molecular Weight | 177.291 |
IUPAC Name | 1-(4-butylphenyl)ethanamine |
Standard InChI | InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 |
Standard InChI Key | RBWVBFNOIKOLSE-UHFFFAOYSA-N |
SMILES | CCCCC1=CC=C(C=C1)C(C)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is 1-(4-butylphenyl)ethan-1-amine, with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . The structure comprises a chiral center at the ethylamine carbon, allowing for (R)- and (S)-enantiomers. The stereochemistry is critical in pharmaceutical applications, as enantiomers often exhibit distinct biological activities .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 511256-38-5 | |
SMILES Notation | CC@HN | |
InChI Key | HZUDLUBTTHIVTP-SECBINFHSA-N | |
Molecular Weight | 177.29 g/mol |
The para-n-butyl group contributes to the compound’s lipophilicity, influencing its solubility and reactivity. The amine group enables participation in condensation, alkylation, and coordination reactions .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A prominent synthesis route involves palladium-catalyzed cross-coupling of o-iodoaniline with aziridines. This method, adapted from Zhang et al. (2024), employs Pd(OAc)₂ and PPh₃ as catalysts in a toluene/1,4-dioxane solvent system at 90–150°C . The reaction proceeds via carbon elimination to yield ethylamine derivatives, with yields optimized using cesium carbonate (Cs₂CO₃) as a base .
Table 2: Representative Reaction Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | Pd(OAc)₂ (10 mol%) | |
Ligand | PPh₃ (25 mol%) | |
Solvent | Toluene/1,4-dioxane (1:1 v/v) | |
Temperature | 90°C → 150°C (gradient) | |
Yield | 60–75% |
Reductive Amination of 1-(4-Butylphenyl)ethanone
An alternative approach involves reductive amination of 1-(4-butylphenyl)ethan-1-one (CAS 37920-25-5), a ketone precursor with documented physicochemical properties . Hydrogenation under high-pressure H₂ in the presence of Raney nickel or platinum oxide converts the ketone to the corresponding amine. This method offers scalability but requires careful control of stereochemistry .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Spectroscopic Data
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¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.4 ppm), ethylamine CH (δ 3.1–3.3 ppm), and n-butyl chain (δ 0.8–1.6 ppm) .
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IR (KBr): N-H stretch (~3350 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to indole and indoline derivatives, which are prevalent in serotonin receptor modulators . For example, coupling with bicyclo[2.2.1]heptene derivatives yields tricyclic scaffolds with reported antipsychotic activity .
Ligand Design
The amine’s lone pair facilitates coordination to transition metals (e.g., Pd, Cu), making it valuable in catalytic systems. Recent studies highlight its use in asymmetric hydrogenation reactions .
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